N-[7-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide
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Overview
Description
N6-Benzoyl-5’-O-(dimethoxytrityl)-7-deaza-2’-deoxyadenosine is a synthetic nucleoside analog. This compound is structurally similar to deoxyadenosine but features modifications that enhance its stability and functionality in various biochemical applications. It is commonly used in the synthesis of oligonucleotides and has applications in molecular biology and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-Benzoyl-5’-O-(dimethoxytrityl)-7-deaza-2’-deoxyadenosine typically involves multiple steps:
Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of the nucleoside is protected using dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine.
Benzoylation of the N6 position: The N6 position is benzoylated using benzoyl chloride in the presence of a base like triethylamine.
Deprotection and purification: The final compound is deprotected and purified using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of automated synthesizers and high-throughput purification systems to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
N6-Benzoyl-5’-O-(dimethoxytrityl)-7-deaza-2’-deoxyadenosine undergoes various chemical reactions, including:
Substitution reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzoyl and dimethoxytrityl groups.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines and thiols. Conditions often involve mild bases and solvents like dichloromethane.
Oxidation and reduction: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce oxidized forms of the compound.
Scientific Research Applications
N6-Benzoyl-5’-O-(dimethoxytrityl)-7-deaza-2’-deoxyadenosine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of modified oligonucleotides for research and therapeutic purposes.
Biology: Employed in studies of DNA and RNA interactions, as well as in the development of antisense oligonucleotides.
Medicine: Investigated for its potential in gene therapy and as a component of diagnostic assays.
Industry: Utilized in the production of synthetic nucleic acids for various biotechnological applications.
Mechanism of Action
The mechanism of action of N6-Benzoyl-5’-O-(dimethoxytrityl)-7-deaza-2’-deoxyadenosine involves its incorporation into oligonucleotides, where it can influence the stability and binding properties of the resulting nucleic acid structures. The compound targets specific molecular pathways involved in nucleic acid synthesis and repair, making it useful in both research and therapeutic contexts.
Comparison with Similar Compounds
Similar Compounds
- N6-Benzoyl-5’-O-(dimethoxytrityl)-2’-deoxyadenosine
- N6-Benzoyl-5’-O-(dimethoxytrityl)-3’-O-(2-methoxyethyl)adenosine
Uniqueness
N6-Benzoyl-5’-O-(dimethoxytrityl)-7-deaza-2’-deoxyadenosine is unique due to the presence of the 7-deaza modification, which enhances its stability and reduces susceptibility to enzymatic degradation. This makes it particularly valuable in applications requiring high stability and specificity.
Properties
Molecular Formula |
C39H36N4O6 |
---|---|
Molecular Weight |
656.7 g/mol |
IUPAC Name |
N-[7-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C39H36N4O6/c1-46-30-17-13-28(14-18-30)39(27-11-7-4-8-12-27,29-15-19-31(47-2)20-16-29)48-24-34-33(44)23-35(49-34)43-22-21-32-36(40-25-41-37(32)43)42-38(45)26-9-5-3-6-10-26/h3-22,25,33-35,44H,23-24H2,1-2H3,(H,40,41,42,45)/t33-,34+,35+/m0/s1 |
InChI Key |
BJNGSSPWUWYELW-BMPTZRATSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=CC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O |
Origin of Product |
United States |
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